L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl-
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Overview
Description
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound composed of the amino acids L-valine, L-cysteine, and L-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form an active ester.
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Boc groups).
Cleavage from Resin: The completed peptide is cleaved from the resin using a strong acid (e.g., HF or TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into bacterial or yeast cells, which then produce the peptide through their natural protein synthesis machinery. This method is advantageous for producing large quantities of the peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer.
Substitution: Site-directed mutagenesis using PCR or chemical modification using specific reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and disulfide bond formation. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Valine, L-cysteinyl-L-phenylalanyl-L-cysteinyl-: Similar structure but with phenylalanine instead of tryptophan.
L-Valine, L-cysteinyl-L-alanyl-L-cysteinyl-: Contains alanine instead of tryptophan.
L-Valine, L-cysteinyl-L-tyrosyl-L-cysteinyl-: Contains tyrosine instead of tryptophan.
Uniqueness
L-Valine, L-cysteinyl-L-tryptophyl-L-cysteinyl- is unique due to the presence of tryptophan, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions with other molecules, making this peptide particularly interesting for studying protein-ligand interactions and developing therapeutic agents.
Properties
CAS No. |
654054-56-5 |
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Molecular Formula |
C22H31N5O5S2 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H31N5O5S2/c1-11(2)18(22(31)32)27-21(30)17(10-34)26-20(29)16(25-19(28)14(23)9-33)7-12-8-24-15-6-4-3-5-13(12)15/h3-6,8,11,14,16-18,24,33-34H,7,9-10,23H2,1-2H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/t14-,16-,17-,18-/m0/s1 |
InChI Key |
KBIRQRMIAKBVLG-DKIMLUQUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)N |
Origin of Product |
United States |
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